molecular formula C13H8BrFN2 B3333180 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 947533-55-3

7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No. B3333180
CAS RN: 947533-55-3
M. Wt: 291.12 g/mol
InChI Key: KQXPMIPYQIGWKP-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridines, including 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, can be achieved from the easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is characterized by the presence of a bromine atom at the 7th position and a fluorophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core .


Chemical Reactions Analysis

The synthesis of imidazopyridines involves various chemical reactions. For instance, the condensation of 2-aminopyridine with α-bromoketones is a common method . Other methods include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the synthesis of various pharmaceuticals, suggesting that they interact with multiple biological targets.

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific derivative and target . The presence of the bromo and fluorophenyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad spectrum of biological activity profiles displayed by imidazo[1,2-a]pyridines , it is likely that this compound affects multiple pathways

Result of Action

Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of biological activities, including anti-trypanosomal activity , suggesting that this compound may have similar effects.

Action Environment

The synthesis of imidazo[1,2-a]pyridines often involves environmentally benign strategies , suggesting that the compound may be stable under a variety of conditions.

properties

IUPAC Name

7-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-10-5-6-17-8-12(16-13(17)7-10)9-1-3-11(15)4-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXPMIPYQIGWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669617
Record name 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

CAS RN

947533-55-3
Record name 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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